Norgesic Forte is not a single chemical compound but a finished pharmaceutical formulation. It is a combination product designed for oral administration, containing three distinct active pharmaceutical ingredients: Orphenadrine Citrate (50 mg), Aspirin (770 mg), and Caffeine (60 mg) per tablet. [REFS-1, REFS-2] The provided CAS number, 88566-80-7, does not correspond to a single, procurable chemical entity in standard chemical databases but appears to be an identifier for this specific mixture. Therefore, procurement and application decisions are based on its nature as a pre-formulated therapeutic, not on the material properties of a standalone research chemical.
The procurement decision for Norgesic Forte is not based on comparing it to close chemical analogs, but rather on choosing a fixed-dose combination product versus its individual components (Orphenadrine Citrate, Aspirin, Caffeine) or other therapeutic alternatives. [1] The rationale for procuring the specific Norgesic Forte formulation is driven by manufacturing convenience, regulatory approval for a specific indication (symptomatic relief of acute musculoskeletal disorders), and the established clinical dosage ratio. [2] It is fundamentally non-interchangeable with its individual chemical precursors in a research or development context where precise control over component ratios and purity is required.
Standard chemoinformatic and material science properties such as solubility, melting point, thermal stability, or precursor suitability are defined for single chemical compounds, not for finished, multi-component tablets like Norgesic Forte. The physical and chemical characteristics of the tablet are a function of the specific mixture of active ingredients and excipients (e.g., anhydrous lactose, povidone, stearic acid) and are relevant to pharmaceutical manufacturing and dissolution, not to chemical synthesis or materials research. [1] Any analysis must be conducted on the individual components, such as Orphenadrine Citrate (CAS 4682-36-4), Aspirin (CAS 50-78-2), or Caffeine (CAS 58-08-2).
| Evidence Dimension | Material Properties (e.g., Solubility, Melting Point) |
| Target Compound Data | Not Applicable (Product is a formulated mixture) |
| Comparator Or Baseline | Individual Chemical Components (e.g., Aspirin, Caffeine) |
| Quantified Difference | Not Applicable |
| Conditions | Standard analytical conditions for pure compounds. |
A buyer cannot use single-compound data to justify procuring this formulation; the decision is based on its approved use, dosage form, and composition, not on its utility as a chemical reagent.
The sole application scenario for Norgesic Forte is its intended clinical use as a prescription medication. It is indicated as an adjunct to rest and physical therapy for the symptomatic relief of mild to moderate pain associated with acute musculoskeletal conditions. [REFS-1, REFS-2] It is not intended for use as a starting material, an analytical standard (unless for analyzing the formulation itself), or a research compound in non-clinical settings.